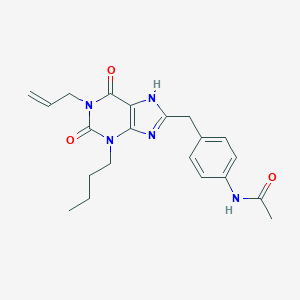
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine
Übersicht
Beschreibung
The compound “1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine” is a xanthine derivative. Xanthines are a class of compounds that are found in many plants and are commonly used in medications and stimulants. The structure suggests that it has been modified with allyl, butyl, and N-acetyl-4-aminobenzyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a xanthine base. The allyl, butyl, and N-acetyl-4-aminobenzyl groups would then be added in subsequent reactions. Without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a xanthine core with the allyl, butyl, and N-acetyl-4-aminobenzyl groups attached at the 1, 3, and 8 positions, respectively .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it’s hard to say without more specific information. The reactivity would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
DNA Cleavage and Antitumor Activity
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, a xanthine derivative, has been studied for its potential in DNA cleavage and antitumor activity. Using a xanthine-xanthine oxidase enzyme system, it has been found that certain xanthine derivatives can significantly inhibit drug-dependent DNA cleavage, suggesting their potential as antitumor agents (Daniels & Gates, 1996).
Bronchodilator Activity
Research has also explored the bronchodilator activity of xanthine derivatives, including those with functional groups at the 1- or 7-position, indicating potential applications in treating respiratory conditions (Miyamoto et al., 1993).
Adenosine Receptor Antagonism
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine has been studied for its role as a potent and selective antagonist for the A1 adenosine receptor. This research is significant for understanding the compound's potential in modulating adenosine receptor activity, which has implications in various physiological processes (Holschbach et al., 2003).
Synthesis and Chemical Properties
The synthesis and physicochemical properties of xanthine derivatives, including 1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, have been a subject of research. These studies contribute to the development of new pharmacologically active compounds (Romanenko et al., 2020).
Potential in Treating Metabolic Disorders
Xanthine derivatives have been explored as potential treatments for metabolic disorders. For instance, 1-allyl-3-butyl-8-methylxanthine has been reported as a GTP-competitive inhibitor of phosphoenolpyruvate carboxykinase, indicating its potential in improving glucose homeostasis in Type 2 diabetes (Foley et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(3-butyl-2,6-dioxo-1-prop-2-enyl-7H-purin-8-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-4-6-12-25-19-18(20(28)26(11-5-2)21(25)29)23-17(24-19)13-15-7-9-16(10-8-15)22-14(3)27/h5,7-10H,2,4,6,11-13H2,1,3H3,(H,22,27)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWZKUTPKXWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)CC3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



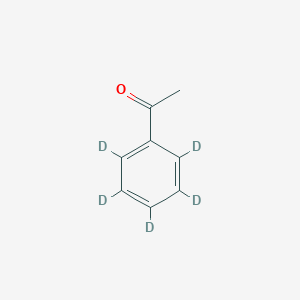

![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)
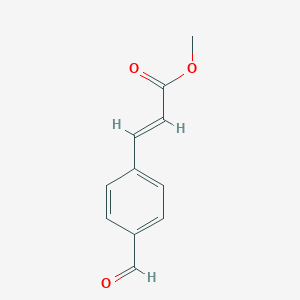
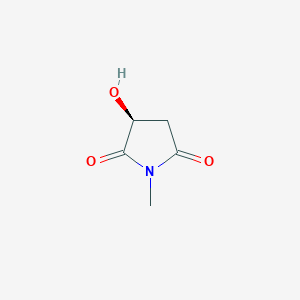
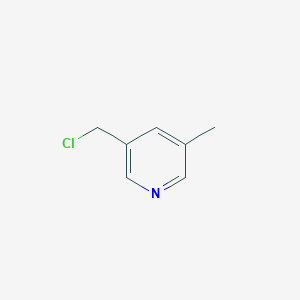


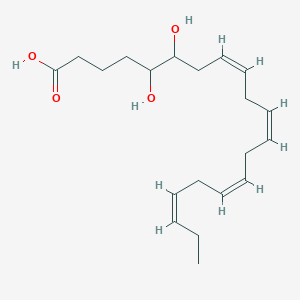
![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)

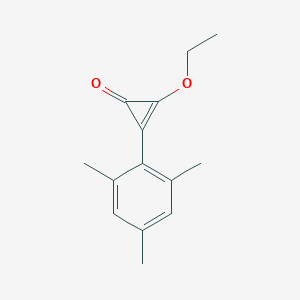
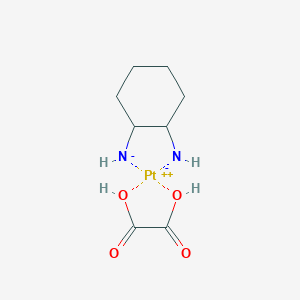
![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)